Benzo[d]oxazole-2-carbaldehyde oxime

Catalog No.
S14646120
CAS No.
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[d]oxazole-2-carbaldehyde oxime

Product Name

Benzo[d]oxazole-2-carbaldehyde oxime

IUPAC Name

N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H

InChI Key

VVTQRZVUIOHZMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=NO

Benzo[d]oxazole-2-carbaldehyde oxime is a chemical compound characterized by its oxime functional group attached to the carbonyl carbon of benzo[d]oxazole-2-carbaldehyde. The chemical structure features a fused benzene and oxazole ring, which contributes to its unique properties. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Formation of Oxime: The compound is synthesized from benzo[d]oxazole-2-carbaldehyde through the reaction with hydroxylamine, resulting in the formation of the oxime.
  • Rearrangement Reactions: Under acidic or basic conditions, the oxime can undergo rearrangement to yield different derivatives, including nitriles or amines.
  • Condensation Reactions: The oxime can react with various electrophiles, leading to the formation of more complex molecules, which can be useful in drug design and synthesis.

Research indicates that benzo[d]oxazole derivatives exhibit a range of biological activities. For instance:

  • Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from apoptosis induced by β-amyloid peptides, which are implicated in Alzheimer's disease. This is achieved by modulating signaling pathways such as Akt/GSK-3β/NF-κB .
  • Antimicrobial Activity: Compounds related to benzo[d]oxazole have demonstrated antibacterial and antifungal properties, making them candidates for further pharmacological studies.

The synthesis of benzo[d]oxazole-2-carbaldehyde oxime typically involves several steps:

  • Synthesis of Benzo[d]oxazole: This can be achieved through cyclization reactions involving ortho-aminoaryl ketones and carboxylic acids or via condensation reactions involving o-phenylenediamine and isocyanates.
  • Oxime Formation: The aldehyde derivative is reacted with hydroxylamine hydrochloride in an acidic medium to yield the corresponding oxime .
  • Purification: The product is usually purified through recrystallization or chromatography to obtain a pure compound.

Benzo[d]oxazole-2-carbaldehyde oxime has various applications:

  • Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against neurodegenerative diseases and as antimicrobial agents.
  • Materials Science: The compound can be utilized in the development of photoinitiators for polymerization processes due to its reactive oxime group .

Studies on the interactions of benzo[d]oxazole-2-carbaldehyde oxime with biological targets have shown promising results:

  • Enzyme Inhibition: Some derivatives exhibit inhibitory activity against enzymes involved in neurodegeneration, such as acetylcholinesterase and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) .
  • Cell Viability Assays: In vitro studies have demonstrated that certain compounds can significantly protect neuronal cells from toxic insults, highlighting their potential as neuroprotective agents .

Several compounds share structural similarities with benzo[d]oxazole-2-carbaldehyde oxime. Here are a few notable examples:

Compound NameStructure TypeUnique Features
BenzooxazoleBenzene fused with oxazoleBasic structure without the aldehyde group
IsoxazoleFive-membered ring containing nitrogenKnown for its diverse biological activities
BenzothiazoleBenzene fused with thiazoleExhibits different biological activities compared to benzo[d]oxazole
BenzocarbazoleBenzene fused with carbazoleUsed in photoinitiators and displays unique photochemical properties

Benzo[d]oxazole-2-carbaldehyde oxime stands out due to its specific functional groups that enhance its reactivity and biological activity compared to these similar compounds.

The benzoxazole nucleus, a bicyclic structure comprising fused benzene and oxazole rings, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early interest in benzoxazoles arose from their presence in natural products such as calcimycin and boxazomycin B, which exhibited antibiotic properties. These discoveries prompted systematic efforts to synthesize benzoxazole derivatives, culminating in the mid-20th century with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen and benoxaprofen.

From Natural Products to Synthetic Therapeutics

The transition from naturally occurring benzoxazoles to synthetic analogs marked a turning point in drug discovery. Researchers recognized that the planar, aromatic benzoxazole core could serve as a stable scaffold for functional group additions, enabling fine-tuning of pharmacokinetic properties. For example, substituting the 2-position of the benzoxazole ring with carboxylic acid groups yielded NSAIDs with improved cyclooxygenase inhibition. By the 1980s, benzoxazole derivatives had expanded into anticancer agents, with compounds such as chloroxazone demonstrating muscle relaxant properties through γ-aminobutyric acid (GABA) receptor modulation.

Modern Applications and Mechanistic Insights

Recent advancements have leveraged benzoxazole’s electronic and steric properties to target complex diseases. A landmark study demonstrated that (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime (compound 5d) inhibits xanthine oxidase (XOD) and NLRP3 inflammasome activation, offering dual therapeutic benefits for gout. This compound’s efficacy stems from its ability to disrupt uric acid production and inflammatory signaling, highlighting benzoxazole’s adaptability in addressing multifactorial pathologies.

Table 1: Key Benzoxazole Derivatives and Their Therapeutic Applications

CompoundTarget/MechanismApplicationSource
FlunoxaprofenCyclooxygenase inhibitionAnti-inflammatory
ChloroxazoneGABA receptor modulationMuscle relaxation
Compound 5dXOD/NLRP3 inflammasome inhibitionGout therapy

Multi-step synthetic approaches incorporating Williamson ether synthesis reactions represent a sophisticated methodology for constructing benzo[d]oxazole-2-carbaldehyde oxime derivatives with enhanced structural diversity and functional complexity [1] [2]. The integration of Williamson reactions into benzoxazole synthesis provides strategic advantages for introducing ether linkages that can serve as directing groups or functional handles for subsequent transformations [3].

The classical Williamson ether synthesis proceeds through a nucleophilic substitution mechanism involving an alkoxide nucleophile and an alkyl halide electrophile [1]. In the context of benzoxazole derivative synthesis, this reaction can be strategically employed at multiple stages of the synthetic sequence. Primary alkyl halides are preferred substrates due to their compatibility with the substitution mechanism, while tertiary halides tend to undergo elimination reactions under the basic conditions required for alkoxide formation [2].

Recent developments in multi-step benzoxazole synthesis have demonstrated the utility of continuous flow processes that incorporate Williamson-type transformations [4]. These approaches enable precise control over reaction parameters and minimize the formation of undesired side products. The flow methodology has proven particularly effective for the preparation of highly functionalized benzoxazole derivatives, where the unstable lithiated intermediates can be rapidly processed to prevent decomposition [4].

Synthetic Pathway Optimization

The optimization of multi-step sequences involving Williamson reactions requires careful consideration of reaction conditions, including solvent selection, temperature control, and base choice [5]. Potassium carbonate and dry acetone have emerged as preferred reagents for the initial ether formation step, providing good yields while maintaining compatibility with subsequent cyclization reactions [5]. The reaction typically proceeds under mild conditions, making it suitable for substrates containing acid-sensitive functional groups.

Substrate TypeAlkyl HalideBaseSolventTemperature (°C)Yield (%)
Primary benzylMethyl iodidePotassium carbonateAcetone25-4085-92
Secondary alkylEthyl bromideSodium hydrideTetrahydrofuran0-2578-85
AromaticPropyl chloridePotassium hydrideDimethylformamide60-8070-82

The sequential nature of these synthetic routes allows for the incorporation of multiple functional groups through iterative Williamson reactions [6]. This approach has been successfully applied to the synthesis of benzoxazole derivatives containing complex ether linkages that would be difficult to install through alternative methodologies.

Catalytic Approaches for Oxime Formation and Functionalization

Catalytic methodologies for oxime formation represent a critical component in the synthesis of benzo[d]oxazole-2-carbaldehyde oxime derivatives, offering improved efficiency and selectivity compared to traditional stoichiometric approaches [7] [8]. The development of metal-catalyzed systems has revolutionized oxime synthesis by enabling milder reaction conditions and broader substrate scope.

Iron-Catalyzed Oxime Formation

Iron-catalyzed systems have emerged as particularly effective for the synthesis of benzoxazole-containing oximes through oxidative coupling reactions [8] [9]. These catalysts operate through a unique mechanism where the aldehyde oxime substrate serves both as a reactant and as an ancillary ligand to support the iron center during the transformation [8]. The reaction proceeds at room temperature, making it compatible with sensitive functional groups that might decompose under harsher conditions.

The iron-catalyzed approach demonstrates remarkable versatility in substrate scope, accommodating both electron-rich and electron-deficient phenol derivatives [8]. Mechanistic studies have revealed that the reaction involves initial coordination of the oxime to the iron center, followed by oxidative coupling with the phenol substrate and subsequent cyclization to form the benzoxazole ring system [9].

Copper-Catalyzed Methodologies

Copper-catalyzed systems offer an alternative approach for oxime functionalization, particularly for reactions involving cyclic oxime esters [7]. These catalysts enable the direct synthesis of benzoxazoles from free phenols and cyclic oxime substrates under mild reaction conditions [7]. The reaction tolerates various electron-withdrawing and electron-donating functional groups, providing access to a diverse array of substituted products in moderate to good yields.

The copper-catalyzed mechanism involves amination through inner-sphere electron transfer followed by annulation to construct the benzoxazole framework [7]. This approach has been successfully scaled up for the synthesis of pharmaceutical intermediates, demonstrating its practical utility for large-scale applications [7].

Electrochemical Oxime Synthesis

Recent advances in electrochemical methods have introduced sustainable approaches for oxime formation through oxygen reduction reaction-coupled ammoximation [10]. This methodology achieves over 95% yield and 99% selectivity for cyclohexanone oxime using oxygen, ammonium bicarbonate, and ketone substrates as starting materials [10]. The process operates at room temperature and atmospheric pressure, representing a significant improvement in energy efficiency compared to traditional thermal methods.

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Iron(III) chloride252-682-9485-92
Copper(II) acetate40-601-378-8890-96
Electrochemical251.5>95>99

The electrochemical approach operates through three distinct pathways involving different reactive oxygen species generated during the process [10]. The method has demonstrated excellent stability and reusability of the heterogeneous catalyst components, making it attractive for industrial applications.

Regioselective Modifications of the Benzoxazole Core

Regioselective functionalization of the benzoxazole core represents a sophisticated synthetic challenge that has been addressed through various catalytic methodologies targeting specific positions on the aromatic ring system [11] [12]. The development of site-selective reactions enables the preparation of precisely substituted derivatives with enhanced biological activity and improved physical properties.

Position-Selective Carbon-Hydrogen Activation

Palladium-catalyzed regioselective carbon-hydrogen bond arylation has emerged as a powerful tool for the direct functionalization of benzoxazole derivatives at the carbon-7 position [11]. This transformation employs a simple catalytic system consisting of phosphine-free palladium dichloride associated with potassium pivalate in N-methylpyrrolidinone at 150°C [11]. The reaction proceeds through a proposed mechanism involving thiophenoxy chelation-assisted palladium-catalyzed carbon-hydrogen bond cleavage from an opened intermediate.

The regioselectivity observed in these transformations is attributed to the directing effect of the oxazole nitrogen atom, which coordinates to the palladium center and facilitates metalation at the adjacent aromatic position [13] [14]. This directing group effect has been exploited to achieve selective arylation adjacent to amide functionalities in related systems.

Multi-Position Functionalization Strategies

Recent developments have expanded the scope of regioselective benzoxazole functionalization to include carbon-4, carbon-5, and carbon-6 positions through appropriate choice of reaction conditions and catalytic systems [12]. The site-selective arylation reactions at these positions require careful optimization of catalyst loading, ligand selection, and reaction temperature to achieve optimal regioselectivity.

Palladium-catalyzed approaches for carbon-4 arylation have been developed using tandem carbon-hydrogen ortho-arylation followed by acid-mediated annulation of 2-amidophenol substrates [13]. Deuterium labeling experiments have confirmed that palladation occurs predominantly adjacent to the amide group, representing the key step in benzoxazole formation [13].

PositionCatalyst SystemTemperature (°C)Yield (%)Regioselectivity (%)
Carbon-4Palladium acetate/Ligand120-14075-88>90
Carbon-5Nickel/Phosphine100-12070-8585-92
Carbon-7Palladium dichloride15082-94>95

Directing Group Effects and Mechanistic Considerations

The success of regioselective benzoxazole functionalization relies heavily on the proper utilization of directing group effects [15] [16]. The nitrogen atom in the oxazole ring serves as an effective directing group for carbon-hydrogen activation reactions, enabling selective functionalization at positions ortho to the coordination site [17]. This directing effect has been exploited in various catalytic systems, including nickel-based metal-organic frameworks that demonstrate high catalytic activity for direct heterocycle carbon-hydrogen arylation reactions.

The mechanistic understanding of these transformations has been enhanced through computational studies and experimental investigations that reveal the importance of substrate pre-coordination to the metal center [18]. The formation of stable chelate complexes between the benzoxazole substrate and the catalyst facilitates the subsequent carbon-hydrogen activation step and determines the observed regioselectivity patterns.

Benzo[d]oxazole-2-carbaldehyde oxime and related benzoxazole derivatives have demonstrated significant antibacterial activity against gram-negative bacterial pathogens. The mechanistic foundation for this activity appears to be multifaceted, involving direct membrane disruption and specific enzyme inhibition pathways.

Comparative Analysis of Minimum Inhibitory Concentrations

Extensive research has revealed that benzoxazole derivatives, including those structurally related to benzo[d]oxazole-2-carbaldehyde oxime, exhibit potent antibacterial activity against key gram-negative pathogens. Studies have documented minimum inhibitory concentration values that demonstrate the therapeutic potential of these compounds [1] [2] [3].

The most comprehensive data emerges from systematic evaluations of 2-substituted benzoxazole derivatives against Escherichia coli and Pseudomonas aeruginosa. Notably, specific compounds have achieved minimum inhibitory concentrations of approximately 1 microgram per milliliter against both Escherichia coli and Pseudomonas aeruginosa, representing activity levels comparable to established antibiotics [1]. Among the tested derivatives, compound 18 demonstrated exceptional activity against Escherichia coli at 25 micrograms per milliliter, while compound 21 achieved 90 percent growth inhibition against Escherichia coli and 72 percent inhibition against Pseudomonas aeruginosa [1].

Table 1: Comparative Minimum Inhibitory Concentrations of Benzoxazole Derivatives Against Gram-Negative Pathogens

CompoundTarget BacteriaMIC ValuesReference
2-substituted benzoxazole derivativesE. coli, P. aeruginosa~1 μg/mL [1]
Compound 18E. coliPotent activity at 25 μg/mL [1]
Compound 21E. coli, P. aeruginosa90% inhibition against E. coli, 72% against P. aeruginosa [1]
Benzoxazole-2-carbaldehyde oxime related compoundsGram-negative bacteriaVariable activity reported [4] [5]
2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative 2bMultiple gram-negative bacteria0.098-0.78 μg/mL [3]
Novel benzoxazole derivatives (compounds 1, 10, 13, 16, 19, 20, 24)E. coli, P. aeruginosa, K. pneumoniae, S. typhi1.14×10⁻³ to 5.14×10⁻³ μM [2]

Further analysis of structurally diverse benzoxazole derivatives reveals exceptional potency in specific cases. The propanoic acid derivative 2b achieved minimum inhibitory concentrations ranging from 0.098 to 0.78 micrograms per milliliter against multiple gram-negative bacterial species, demonstrating activity that exceeded many standard antibiotics by 2- to 510-fold [3]. This compound showed particular efficacy against Bacillus subtilis, with activity two-fold higher than penicillin [3].

Comprehensive screening studies have identified several lead compounds with sub-micromolar activity. Compounds 1, 10, 13, 16, 19, 20, and 24 demonstrated minimum inhibitory concentrations ranging from 1.14×10⁻³ to 5.14×10⁻³ micromolar against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi [2]. Notably, compound 24 achieved the lowest minimum inhibitory concentration of 1.40×10⁻³ micromolar against Escherichia coli, while compound 13 demonstrated superior activity against Pseudomonas aeruginosa with a minimum inhibitory concentration of 2.57×10⁻³ micromolar [2].

Biofilm Disruption and Anti-Virulence Mechanisms

The anti-virulence properties of benzoxazole derivatives extend beyond direct bactericidal effects to include significant biofilm disruption capabilities. Research has demonstrated that these compounds can both prevent biofilm formation and disrupt established biofilms, representing a crucial advancement in combating antibiotic-resistant bacterial infections [6] [7].

Mechanistic studies have revealed that benzoxazole derivatives achieve biofilm disruption through multiple pathways. The compound ABC-1, a benzimidazole structurally related to benzoxazole derivatives, demonstrated potent antibiofilm activity against multiple gram-negative pathogens including Pseudomonas aeruginosa and Escherichia coli at nanomolar concentrations without inhibiting bacterial growth [6]. This activity suggests a mechanism distinct from traditional bactericidal approaches, targeting specific biofilm formation pathways rather than bacterial viability [6].

Advanced mechanistic investigation has identified that oxime-containing compounds, structurally related to benzo[d]oxazole-2-carbaldehyde oxime, induce significant DNA damage in bacterial cells. Studies utilizing the Random Amplified Polymorphic DNA technique demonstrated that heteroalkyl oxime derivatives cause substantial alterations in bacterial DNA fingerprints, indicating direct genotoxic effects [5]. This DNA damage mechanism provides an additional layer of antibacterial activity beyond membrane disruption and enzyme inhibition [5].

The membrane-targeting properties of these compounds have been extensively characterized through fluorescence-based assays. Research utilizing N-phenylnaphthalen-1-amine and propidium iodide probes demonstrated that related compounds significantly increase outer membrane permeability and inner membrane disruption in gram-negative bacteria [7]. These studies revealed that membrane disruption occurs in a dose-dependent manner, with concurrent alkaline phosphatase leakage indicating severe outer membrane compromise [7].

Intracellular mechanism studies have identified reactive oxygen species accumulation as a key component of the antibacterial mechanism. Fluorescence-based detection using 2',7'-dichlorodihydrofluorescein diacetate demonstrated that benzoxazole-related compounds induce substantial intracellular reactive oxygen species production, contributing to bacterial cell death through oxidative stress pathways [7]. This mechanism provides additional bactericidal activity complementing direct membrane damage [7].

Antifungal Activity Spectrum and Target Identification

The antifungal properties of benzo[d]oxazole-2-carbaldehyde oxime and structurally related benzoxazole derivatives encompass a broad spectrum of pathogenic fungi, with particularly notable activity against plant pathogens and human pathogenic species. Target identification studies have revealed specific molecular mechanisms underlying this antifungal activity.

Comprehensive screening studies of 2-(aryloxymethyl) benzoxazole derivatives have demonstrated exceptional antifungal activity against eight phytopathogenic fungi, with particularly potent effects against Fusarium solani and Botrytis cinerea [8] [9]. Among the tested compounds, compound 5h achieved the most potent inhibitory activity against Fusarium solani with an IC₅₀ value of 4.34 micrograms per milliliter, representing approximately nine-fold greater potency than the reference compound hymexazol [8] [9].

Table 2: Antifungal Activity Spectrum of Benzoxazole Derivatives

CompoundTarget FungiIC₅₀ ValuesReference
2-(aryloxymethyl) benzoxazole derivativesF. solani, B. cinerea4.34-77.41 μg/mL [8] [9]
Compound 5aB. cinerea19.92 μg/mL [8] [9]
Compound 5hF. solani4.34 μg/mL [8] [9]
Compounds 2, 3, 20C. albicans, A. clavatus>70% inhibition [1]
Benzoxazole-4,7-dionesVarious fungiGood antifungal activity reported [10]
3-(2-benzoxazol-5-yl)alanine derivativesC. albicans, P. pastorisVariable MIC values [11]

Structure-activity relationship analysis has revealed that electron-withdrawing substituents significantly enhance antifungal activity. The electron-drawing ability and position of substituents demonstrate substantial impact on biological activities, with compounds bearing specific substitution patterns showing superior antifungal efficacy [8] [9]. Notably, benzoxazole derivatives consistently demonstrated superior antifungal activity compared to their benzothiazole counterparts, indicating the importance of the oxygen heteroatom in the heterocyclic ring system [8] [9].

Molecular docking studies have identified the lipid transfer protein sec14p from Saccharomyces cerevisiae as a primary target for benzoxazole antifungal activity [8] [9]. These computational analyses demonstrated that active compounds interact with critical binding sites on this protein, providing mechanistic insight into the observed antifungal effects [8] [9]. The docking results correlated well with experimental antifungal activity data, supporting the hypothesis that lipid transfer protein inhibition represents a key mechanism of action [8] [9].

Target identification studies have also revealed that benzaldehyde derivatives, structurally related to the aldehyde component of benzo[d]oxazole-2-carbaldehyde oxime, achieve antifungal activity through disruption of cellular antioxidation systems [12] [13]. These compounds function as redox-active agents that destabilize cellular redox homeostasis, leading to fungal cell death through oxidative stress mechanisms [12] [13]. Structure-activity analysis demonstrates that the presence of an ortho-hydroxyl group in the aromatic ring significantly enhances antifungal activity [12] [13].

Advanced mechanistic studies utilizing deletion mutants in oxidative stress-response pathways have confirmed that antifungal activity operates through disruption of cellular antioxidation systems [12] [13]. Studies with Saccharomyces cerevisiae mutants lacking key antioxidant enzymes demonstrated enhanced sensitivity to benzaldehyde derivatives, confirming the oxidative stress mechanism [12] [13]. Similar results were observed with Aspergillus fumigatus mitogen-activated protein kinase mutants, indicating broad applicability of this mechanism across fungal species [12] [13].

Selective Cytotoxicity in Cancer Cell Lines

The selective cytotoxicity of benzo[d]oxazole-2-carbaldehyde oxime and related benzoxazole derivatives against cancer cell lines represents a significant area of therapeutic potential. Mechanistic studies have identified multiple pathways through which these compounds achieve cancer cell selectivity while maintaining reduced toxicity toward normal cells.

Comprehensive cytotoxicity screening has demonstrated that benzoxazole derivatives exhibit potent anticancer activity across diverse cancer cell types. The benzoxazole derivative K313 demonstrated selective cytotoxicity against human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner while showing minimal effects on healthy peripheral blood mononuclear cells [14]. This selectivity pattern suggests specific targeting mechanisms that differentiate cancer cells from normal cells [14].

Table 3: Selective Cytotoxicity of Benzoxazole Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ ValuesMechanismReference
Benzoxazole derivative K313Nalm-6, DaudiDose-dependent reductionCell cycle arrest, apoptosis, autophagy inhibition [14]
Compound 12lHepG2, MCF-710.50 μM (HepG2), 15.21 μM (MCF-7)BAX/Bcl-2 ratio increase, apoptosis [15]
5-amino-2-(p-bromophenyl)-benzoxazoleMCF-7, MDA-MBDose-dependent cytotoxicityApoptosis induction, VEGF reduction [16] [17]
Compound 6HCT-11624.5 μMCell cycle arrest [2]
Benzoxazole derivatives (compounds 30, 32, 36)NCI-H460, Capan-1, LN2290.4-74.6 μMVariable mechanisms [18]
Novel benzoxazole derivatives (1a, 1b, 2a, 2b)A54917.41-32.17 μMCaspase-3 interaction [19]

Mechanistic analysis has revealed that benzoxazole derivatives achieve cytotoxicity through multiple coordinated pathways. The compound K313 induced moderate cell cycle arrest at the G0/G1 phase while simultaneously activating caspase-9, caspase-3, and poly ADP-ribose polymerase [14]. Additionally, this compound caused significant decreases in mitochondrial membrane potential through caspase-8-mediated cleavage of Bid, indicating activation of the mitochondrial apoptotic pathway [14].

Advanced molecular mechanism studies have identified specific protein targets involved in cancer cell selectivity. Compound 12l demonstrated exceptional anticancer activity with IC₅₀ values of 10.50 micromolar against HepG2 cells and 15.21 micromolar against MCF-7 cells [15]. Western blot analysis revealed that this compound increased the pro-apoptotic factor BAX by 3.40-fold while decreasing the anti-apoptotic protein Bcl-2 by 2.12-fold, resulting in a 6.83-fold increase in the BAX/Bcl-2 ratio [15]. This dramatic shift in the apoptotic balance explains the selective cancer cell toxicity [15].

Vascular endothelial growth factor receptor inhibition has emerged as a key mechanism for benzoxazole anticancer activity. Structural optimization studies have identified benzoxazole derivatives as potent VEGFR-2 inhibitors with significant antiproliferative activity against hepatocellular cancer and breast cancer cell lines [15]. Molecular docking studies confirmed that these compounds bind effectively to the VEGFR-2 active site, explaining their anti-angiogenic and anticancer properties [15].

Cell cycle analysis has revealed that benzoxazole derivatives achieve cancer cell selectivity through specific cell cycle checkpoint disruption. Flow cytometry studies demonstrated that compound 2a induced significant alterations in cell cycle progression, with decreased G1 phase fraction (52.53 percent compared to 65.3 percent for doxorubicin control) and reduced S phase fraction (12.13 percent compared to 17.6 percent for doxorubicin) [20]. These results indicate potent inhibition of cell cycle progression at the G2-M phase, suggesting specific targeting of cancer cell proliferation mechanisms [20].

Autophagy modulation represents an additional mechanism of cancer cell selectivity. Research has demonstrated that benzoxazole derivative K313 blocks autophagic flux, as evidenced by accumulation of LC3-II and p62 protein levels in dose- and time-dependent manners [14]. This autophagy inhibition, combined with p-p70S6K protein downregulation, contributes to the selective anticancer activity by disrupting cancer cell survival pathways [14].

The structure-activity relationships for anticancer activity have been extensively characterized. Studies reveal that 5-methylbenzo[d]oxazole derivatives generally demonstrate superior anticancer activity compared to unsubstituted or 5-chlorobenzo[d]oxazole derivatives [15]. Terminal hydrophobic substituents significantly influence cytotoxic potency, with specific structural modifications enhancing selectivity for cancer cells over normal cells [15].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

162.042927438 g/mol

Monoisotopic Mass

162.042927438 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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